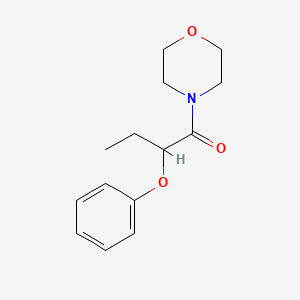
1-(Morpholin-4-yl)-2-phenoxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-2-phenoxybutan-1-one is an organic compound that features a morpholine ring and a phenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-2-phenoxybutan-1-one typically involves the reaction of morpholine with 2-phenoxybutanone under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance yields .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-2-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine or phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as an antioxidant and its ability to protect against free radical damage.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-phenoxybutan-1-one involves its interaction with various molecular targets. For instance, in biological systems, it may act as an antioxidant by neutralizing free radicals. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: Shares the morpholine ring but differs in the alkene group.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Contains a morpholine ring and a thiadiazole moiety.
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Features a morpholine ring and a quinazoline structure.
Uniqueness: 1-(Morpholin-4-yl)-2-phenoxybutan-1-one is unique due to its combination of a morpholine ring and a phenoxy group attached to a butanone backbone. This structure imparts specific chemical properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenoxybutan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-2-13(18-12-6-4-3-5-7-12)14(16)15-8-10-17-11-9-15/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
IGSSOXJIZCPYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















